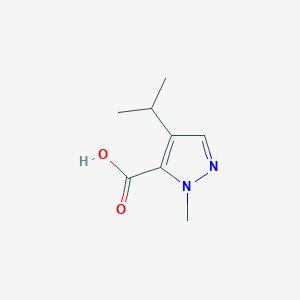
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, also known as MPIPC, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research, including in the areas of cancer treatment, inflammation, and neurological disorders.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with propan-2-yl magnesium bromide followed by acidification to yield the desired product.
Starting Materials
1-methyl-1H-pyrazole-5-carboxylic acid, propan-2-yl magnesium bromide, diethyl ether, dichloromethane, hydrochloric acid, sodium hydroxide, sodium sulfate, magnesium sulfate, ethyl acetate
Reaction
1. To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 g, 6.5 mmol) in diethyl ether (20 mL) at 0°C, add propan-2-yl magnesium bromide (2.0 M in diethyl ether, 6.5 mmol) dropwise over 10 minutes., 2. Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours., 3. Quench the reaction by adding hydrochloric acid (1 M, 10 mL) dropwise and stirring for 30 minutes., 4. Extract the organic layer with dichloromethane (3 x 20 mL) and wash the combined organic layers with water (20 mL)., 5. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to yield a yellow oil., 6. Dissolve the crude product in a minimum amount of ethyl acetate and add a solution of sodium hydroxide (1 M, 10 mL) dropwise until the pH reaches 8-9., 7. Extract the product with ethyl acetate (3 x 20 mL) and wash the combined organic layers with water (20 mL)., 8. Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to yield a white solid., 9. Recrystallize the product from ethyl acetate to obtain 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid as a white solid (yield: 70-80%).
作用机制
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development. By inhibiting these enzymes, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can reduce inflammation and induce apoptosis in cancer cells.
生化和生理效应
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and can also inhibit the production of prostaglandins, which are involved in inflammation. Additionally, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, it has shown promising results in various scientific research applications. However, there are some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid could be further optimized to improve its efficacy and reduce potential side effects.
In conclusion, 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, or 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, is a pyrazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and inflammation. While there are some limitations to its use, such as potential toxicity, further research is needed to fully understand its mechanism of action and potential applications in various fields.
科学研究应用
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use in cancer treatment. Studies have shown that 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
2-methyl-4-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)6-4-9-10(3)7(6)8(11)12/h4-5H,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYCGYGYFYFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(N=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2718784.png)
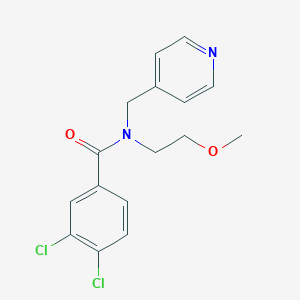
![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)
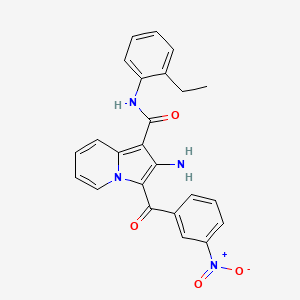
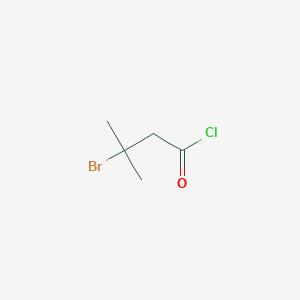
![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)
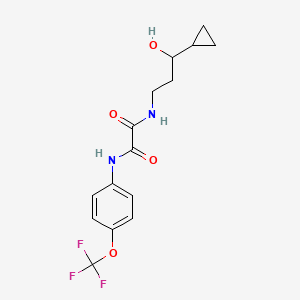
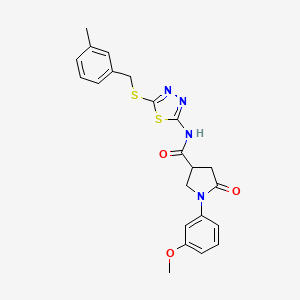
![5-Fluoro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2718799.png)
![N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2718800.png)
![1-ethyl-5-{[methyl(propyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2718801.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)butanamide](/img/structure/B2718802.png)
![Methyl (5-oxo-5,8-dihydroimidazo[1,2-a]pyrimidin-7-yl)acetate](/img/structure/B2718803.png)
![N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2718805.png)